
An In-depth Technical Guide to (6-
HYDROXYMETHYL)QUINOXALINE (CAS 488834-

75-9)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Quinoxalin-6-ylmethanol

Cat. No.: B152837 Get Quote

This technical guide provides a comprehensive overview of the physical and chemical

characteristics of the heterocyclic compound (6-HYDROXYMETHYL)QUINOXALINE, identified

by the CAS number 488834-75-9. This document is intended for researchers, scientists, and

professionals involved in drug development and chemical synthesis.

Core Compound Information
(6-HYDROXYMETHYL)QUINOXALINE, also known as quinoxalin-6-ylmethanol, is a

derivative of quinoxaline, a bicyclic heteroaromatic compound. Its structure features a

hydroxymethyl group substituted at the 6-position of the quinoxaline ring. This compound

serves as a valuable intermediate in the synthesis of more complex molecules, particularly in

the development of novel therapeutic agents.[1]

Physical and Chemical Properties
A summary of the known physical and chemical properties of (6-

HYDROXYMETHYL)QUINOXALINE is presented in the table below. It is important to note that

while some properties are readily available from various chemical suppliers, specific

experimental data for melting point, boiling point, and solubility are not consistently reported in

the reviewed literature.
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Property Value Source(s)

CAS Number 488834-75-9 [1]

IUPAC Name quinoxalin-6-ylmethanol N/A

Synonyms

(6-

HYDROXYMETHYL)QUINOX

ALINE

[1]

Molecular Formula C₉H₈N₂O [1]

Molecular Weight 160.17 g/mol [1]

Appearance Light yellow to yellow solid N/A

Storage
Sealed in dry, Room

Temperature
N/A

Synthesis and Experimental Protocols
The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The

most common and versatile method for preparing the quinoxaline scaffold is the condensation

of an o-phenylenediamine with a 1,2-dicarbonyl compound. While a specific, detailed

experimental protocol for the synthesis of (6-HYDROXYMETHYL)QUINOXALINE is not readily

available in the surveyed literature, a general and adaptable procedure is outlined below.

General Synthesis Protocol: Condensation Method
This protocol describes a typical synthesis of a quinoxaline derivative from an appropriately

substituted o-phenylenediamine and a glyoxal.

Materials:

4-(hydroxymethyl)benzene-1,2-diamine

Glyoxal (40% in water)

Ethanol
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Glacial Acetic Acid (catalyst)

Procedure:

Dissolve 4-(hydroxymethyl)benzene-1,2-diamine in ethanol in a round-bottom flask.

Add a catalytic amount of glacial acetic acid to the solution.

To this mixture, add an equimolar amount of glyoxal dropwise with stirring.

The reaction mixture is then refluxed for a specified period (typically 2-4 hours), and the

progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The resulting crude product is then purified, typically by recrystallization from a suitable

solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the

pure (6-HYDROXYMETHYL)QUINOXALINE.
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A generalized workflow for the synthesis of (6-HYDROXYMETHYL)QUINOXALINE.

Analytical Characterization
The structural confirmation and purity assessment of (6-HYDROXYMETHYL)QUINOXALINE

would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for

elucidating the molecular structure. The ¹H NMR spectrum would be expected to show

characteristic signals for the aromatic protons of the quinoxaline ring, the methylene protons
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of the hydroxymethyl group, and the hydroxyl proton. The ¹³C NMR spectrum would

complement this by showing signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

can provide information about the fragmentation pattern of the molecule, further confirming

its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass,

confirming the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key

functional groups, such as the O-H stretching vibration of the hydroxyl group and the C=N

and C=C stretching vibrations of the quinoxaline ring system.

Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for

assessing the purity of the compound and for quantitative analysis. A validated HPLC

method would involve selecting an appropriate column (e.g., C18), a mobile phase (e.g., a

mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and a

detector (e.g., UV-Vis at a specific wavelength).

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the

compound, GC-MS can be employed for separation and identification.
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A typical analytical workflow for the characterization of a synthesized compound.

Biological Activity and Signaling Pathways
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a

molecular framework that is recurrently found in biologically active compounds. Quinoxaline

derivatives have been reported to exhibit a wide range of pharmacological activities, including

antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2]

While specific studies on the biological activity and signaling pathway involvement of (6-

HYDROXYMETHYL)QUINOXALINE are limited in the public domain, the broader class of

quinoxaline compounds has been implicated in various cellular processes. For instance, certain

quinoxaline 1,4-dioxides have been shown to act as inhibitors of hypoxia-inducible factor-1

(HIF-1), a key transcription factor in cellular response to low oxygen levels and a target in

cancer therapy.

Given the structural features of (6-HYDROXYMETHYL)QUINOXALINE, it could potentially be

investigated for its activity in pathways where other quinoxaline derivatives have shown

promise. A hypothetical signaling pathway that could be a starting point for investigation is the
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modulation of a protein kinase cascade, a common mechanism of action for many small

molecule drugs.

(6-HYDROXYMETHYL)QUINOXALINE

Target Protein Kinase

Inhibition

Downstream Effector Protein

Phosphorylation

Cellular Response
(e.g., Apoptosis, Proliferation)

Signal Transduction
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A hypothetical signaling pathway involving a quinoxaline derivative as a kinase inhibitor.

Conclusion
(6-HYDROXYMETHYL)QUINOXALINE is a quinoxaline derivative with potential applications in

synthetic and medicinal chemistry. While its fundamental chemical identity is well-established, a

comprehensive public dataset on its specific physical properties, detailed experimental

protocols for its synthesis and analysis, and its precise biological functions remains to be fully

elucidated. This guide provides a foundational understanding based on available information

and the broader knowledge of quinoxaline chemistry and biology, highlighting areas for future

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (6-HYDROXYMETHYL)QUINOXALINE CAS#: 488834-75-9 [m.chemicalbook.com]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to (6-
HYDROXYMETHYL)QUINOXALINE (CAS 488834-75-9)]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b152837#cas-488834-75-9-
physical-and-chemical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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